molecular formula C17H17N3O2S B2678400 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921821-95-6

2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2678400
CAS No.: 921821-95-6
M. Wt: 327.4
InChI Key: MGUCWJDUZNRVGP-UHFFFAOYSA-N
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Description

2-(5-(Hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)acetamide is a structurally complex acetamide derivative featuring an imidazole core substituted with a hydroxymethyl group at position 5 and a naphthalen-1-ylmethyl thioether at position 2.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylsulfanyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-16(22)9-20-14(10-21)8-19-17(20)23-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-8,21H,9-11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUCWJDUZNRVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC=C(N3CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring, a hydroxymethyl group, and a naphthalenylmethyl thioether. Its molecular formula is C₁₇H₁₇N₃O₂S. This compound is part of a class of imidazole derivatives known for their diverse biological activities, making them significant in medicinal chemistry.

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial activity . They are effective against various pathogens, including bacteria and fungi. The presence of the imidazole ring is crucial in this context as it enhances interaction with biological targets such as enzymes and receptors involved in microbial growth.

Antifungal Properties

Substituted imidazole derivatives are particularly valuable in treating systemic fungal infections. The structural features of this compound suggest potential efficacy against fungi due to its ability to disrupt fungal cell membranes or inhibit critical metabolic pathways.

Anti-inflammatory Effects

Research indicates that imidazole derivatives can exhibit anti-inflammatory activity . This property is essential for developing treatments for inflammatory diseases, where modulation of immune responses is required.

Antiviral Activity

The antiviral potential of imidazole compounds has been documented, with some derivatives showing effectiveness against viral infections by inhibiting viral replication or entry into host cells.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Imidazole derivatives have been implicated in inducing apoptosis in cancer cells and inhibiting tumor growth. Empirical studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects on various cancer cell lines.

Understanding the mechanisms of action is critical for assessing the therapeutic potential of this compound. The interactions with biological targets may include:

  • Enzyme Inhibition : This compound may inhibit enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound might interact with specific receptors involved in inflammation or immune response modulation.
  • DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to cytotoxic effects in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
N-Ethyl-N'-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazoleStructureContains a fluorobenzene substituent; used in similar biological contexts.
2-(5-Methylthiazol-2-yl)thio-N-(naphthalen-1-yl)propanamideStructureExhibits antifungal activity; different heterocyclic structure.
4-Aminoimidazole derivativesStructureKnown for various pharmacological properties; lacks naphthalene component.

The unique combination of the naphthalene moiety and hydroxymethyl group may enhance the lipophilicity and metabolic stability of this compound compared to other imidazole derivatives.

Study on Anticancer Activity

A study published in PubMed highlights the anticancer potential of various imidazole derivatives, demonstrating their ability to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and enzyme inhibition . Further research specifically focusing on this compound is warranted to confirm these findings.

Enzyme Inhibition Studies

Research has shown that certain imidazole compounds can inhibit key enzymes involved in cancer metabolism and microbial growth. Understanding how this compound interacts with these enzymes could provide insights into its therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 SirReal2 ()
  • Structure : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide.
  • Comparison: Core Heterocycle: SirReal2 contains a thiazole ring, whereas the target compound has an imidazole core. Substituents: Both share a naphthalen-1-ylmethyl group and acetamide, but SirReal2 includes a pyrimidine-sulfanyl group instead of hydroxymethyl. Bioactivity: SirReal2 is a SIRT2 inhibitor, a class of sirtuin modulators implicated in neurodegenerative diseases. The target compound’s imidazole-hydroxymethyl group may confer distinct selectivity or potency .
2.1.2 N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide ()
  • Structure : Features a cyclopentyl group instead of naphthalenylmethyl.
  • Synthetic Flexibility: Both compounds derive from imidazole-acetamide scaffolds, but the naphthalenylmethyl substitution requires specialized aryl alkylation steps .
2.1.3 Benzothiazole Derivatives ()
  • Structure : Examples include 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide.
  • Comparison :
    • Core Heterocycle : Benzothiazole vs. imidazole. Benzothiazoles are associated with anticonvulsant and anticancer activities, whereas imidazoles often target enzymes (e.g., cytochrome P450).
    • Substituent Effects : The naphthalenylmethyl group in the target compound may enhance π-π stacking in protein binding compared to alkoxybenzothiazoles .
2.2.1 Naphthalenylmethyl Substitution ()
  • Example: Synthesis of 1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine via nucleophilic substitution between 2-aminobenzimidazole and 2-(bromomethyl)naphthalene in ethanol with KOH.
  • Comparison : The target compound likely employs a similar strategy, substituting imidazole with naphthalenylmethyl bromide. However, the hydroxymethyl group at position 5 may require protective group strategies .
2.2.2 Thioether Formation ()
  • Example : Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide () are synthesized via thiol-alkylation.
  • Comparison : The target compound’s 2-((naphthalen-1-ylmethyl)thio) group may form similarly, but reaction conditions (e.g., solvent, catalyst) would vary due to steric bulk from naphthalene .

Functional Implications

  • Hydroxymethyl Group : Enhances hydrophilicity and hydrogen-bonding capacity compared to analogues lacking polar substituents (e.g., SirReal2). This may improve solubility or target interactions in polar active sites.
  • Acetamide Linker : A common feature in drug-like molecules, facilitating interactions with enzyme active sites via hydrogen bonding .

Q & A

Q. Critical Parameters :

  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while mixed solvents (tert-butanol/water) improve cycloaddition efficiency .
  • Catalyst Loading : 10 mol% Cu(OAc)₂ optimizes triazole formation .
  • Purification : Recrystallization (ethanol or ethyl acetate) is essential to achieve >95% purity .

How can researchers validate the structural integrity of this compound, and what analytical discrepancies might arise during characterization?

Basic Question
Primary Techniques :

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, S–C at ~730 cm⁻¹) .
  • NMR : Key signals include:
    • ¹H NMR : Naphthalene protons (δ 7.2–8.4 ppm), imidazole C-H (δ 7.8–8.1 ppm), and hydroxymethyl (–CH₂OH, δ 4.5–5.0 ppm) .
    • ¹³C NMR : Acetamide carbonyl (δ ~165 ppm), imidazole carbons (δ ~140–150 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

Q. Discrepancies :

  • Tautomerism : Imidazole ring proton shifts may vary with solvent (DMSO vs. CDCl₃) .
  • By-product Detection : Use TLC (hexane:EtOAc, 8:2) to monitor unreacted intermediates .

What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

Advanced Question

  • Dose-Response Analysis : Perform IC₅₀ assays in triplicate to confirm reproducibility .
  • Binding Mode Validation : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with known inhibitors (e.g., 9c in showed strong interactions with target active sites) .
  • Off-Target Screening : Assess selectivity via kinase panels or proteome profiling to rule out non-specific effects.

How can computational methods be integrated to predict the reactivity and stability of this compound under varying experimental conditions?

Advanced Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., S–C bond stability) .
  • Solvent Modeling : Use COSMO-RS to simulate solubility in polar vs. non-polar solvents .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS to identify hydrolysis or oxidation by-products .

What advanced techniques are employed to elucidate the compound’s mechanism of action in target binding studies?

Advanced Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with enzymes like α-glucosidase) to identify critical hydrogen bonds and hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-activity relationship (SAR) refinement .

How can researchers optimize synthetic routes to minimize by-products and improve scalability?

Advanced Question

  • Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., dimerization) by precise control of residence time .
  • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Catalyst Screening : Test alternatives like CuI nanoparticles for higher cycloaddition efficiency .

What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

Advanced Question

  • Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human plasma at 37°C, followed by LC-MS/MS to track degradation .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation via HPLC .
  • Metabolite Profiling : Use hepatic microsomes to identify Phase I/II metabolites .

How can structural modifications enhance the compound’s bioactivity, and what SAR insights exist for related derivatives?

Advanced Question

  • Substituent Effects : Replace naphthalen-1-ylmethyl with substituted benzyl groups (e.g., 4-F or 4-Br) to modulate lipophilicity .
  • Heterocycle Variation : Substitute imidazole with benzimidazole or triazole to improve target affinity .
  • Pharmacophore Mapping : Align derivatives (e.g., from and ) to identify critical hydrogen bond donors/acceptors .

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